Benz(a)anthracene-7-methanol, 5-fluoro-
Description
Benz(a)anthracene-7-methanol, 5-fluoro- is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a benz[a]anthracene core with a hydroxymethyl (-CH2OH) group at position 7 and a fluorine atom at position 3. Fluorination and hydroxylation at specific positions are known to modulate electronic properties, solubility, and biological activity in PAHs .
Properties
CAS No. |
80756-95-2 |
|---|---|
Molecular Formula |
C19H13FO |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(5-fluorobenzo[a]anthracen-7-yl)methanol |
InChI |
InChI=1S/C19H13FO/c20-19-10-17-16(14-7-3-4-8-15(14)19)9-12-5-1-2-6-13(12)18(17)11-21/h1-10,21H,11H2 |
InChI Key |
PTNXBJWIYWXLEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=CC3=C2CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-methanol, 5-fluoro- typically involves multi-step organic reactions. The starting material, benz(a)anthracene, undergoes a series of reactions including halogenation, hydroxylation, and fluorination. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is carefully controlled to ensure consistency and quality. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7-methanol, 5-fluoro- undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benz(a)anthracene-7-aldehyde, while reduction could produce benz(a)anthracene-7-methane.
Scientific Research Applications
Benz(a)anthracene-7-methanol, 5-fluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7-methanol, 5-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. Pathways involved may include metabolic activation and subsequent interactions with cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares substituent positions, molecular weights, and functional groups of benz(a)anthracene derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Benz(a)anthracene-7-methanol, 5-fluoro- | 5-F, 7-CH2OH | C19H13FO | 288.31* | Fluorine, hydroxymethyl |
| Benz[a]anthracene (BA) | None | C18H12 | 228.29 | Parent PAH |
| 7-Cl-BA | 7-Cl | C18H11Cl | 262.74 | Chlorine |
| 7-Br-BA | 7-Br | C18H11Br | 307.19 | Bromine |
| 5-Methyl-BA | 5-CH3 | C19H14 | 242.31 | Methyl |
| 7,12-Dimethyl-BA | 7-CH3, 12-CH3 | C20H16 | 256.34 | Methyl (dual substitution) |
| Benz[a]anthracene-7-methanol (unfluorinated) | 7-CH2OH | C19H14O | 258.31 | Hydroxymethyl |
*Calculated based on molecular formula.
Key Observations :
- The hydroxymethyl group at position 7 increases polarity, likely improving aqueous solubility relative to parent BA .
Lipid Peroxidation Induction
- 5-Methyl-BA : Induces lipid peroxidation at ~50% the level of unsubstituted BA due to steric hindrance from the methyl group .
Mutagenicity and Carcinogenicity
- BA and derivatives: Strong correlation between carcinogenicity and mutagenicity in the Ames test, with ~90% of carcinogens testing positive .
- 7,12-Dimethyl-BA: Classified as a potent carcinogen with acute toxicity (OSHA hazard rating: Health-2) and environmental hazards (DOT Class 9) .
- Fluorinated analogues: Fluorine’s metabolic resistance might reduce epoxidation (a key activation pathway for PAH carcinogens), but this requires experimental validation.
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